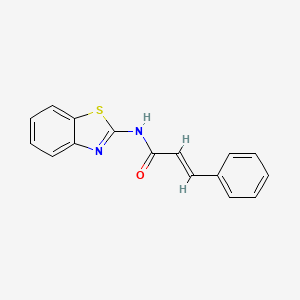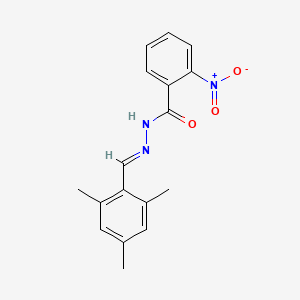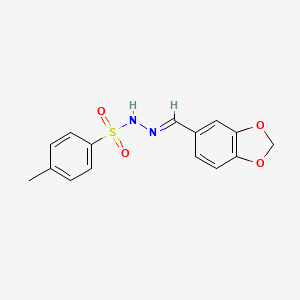
2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" is a compound that belongs to a broader class of chemicals featuring quinoline and benzodioxin structures. Quinoline derivatives have been widely studied for their various biological activities, including anti-HIV properties, as demonstrated in the synthesis and structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines (Strekowski et al., 1991).
Synthesis Analysis
The synthesis of related compounds, such as 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, involves PTSA-catalyzed cyclocondensation reactions, highlighting the potential synthetic pathways that might be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated using various spectroscopy methods, including NMR and IR, which are essential tools in confirming the structure of synthesized compounds (Hussain et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclocondensation and reactions with isothiocyanic acid, leading to thioxo derivatives of imidazoquinazolinones, indicating a diverse reactivity profile that could be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Mrkvička et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photofluorescent properties, have been investigated, which can provide insights into the physical characteristics of "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Research has demonstrated the utility of related quinoline and benzodioxin compounds in facilitating novel chemical transformations. For example, a study by Lee et al. (2005) synthesized compounds including 3-benzylidene-3,4-dihydro-1H-quinolin-2-one, starting from Baylis–Hillman adducts, showcasing the potential of quinoline derivatives in complex chemical syntheses (Lee, Chang Gon et al., 2005). This highlights the role of such compounds in enabling new chemical pathways, which can be vital for the development of novel pharmaceuticals and materials.
Biological Activities and Mechanistic Insights
Quinoline derivatives have been explored for their diverse biological activities, with studies revealing their potential in addressing various diseases. For instance, Reis et al. (2011) synthesized 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, evaluating their antiproliferative activities against human cancer cell lines. The compounds exhibited promising cytotoxicity, suggesting the therapeutic potential of quinoline derivatives in cancer treatment (Reis, R. et al., 2011). This research underscores the importance of quinoline compounds in drug discovery, especially for developing new anticancer agents.
Applications in Drug Discovery
The structural versatility of quinoline derivatives has been leveraged in drug discovery, particularly in the development of anticancer and antimicrobial agents. Bolakatti et al. (2020) designed novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer and antibacterial activity, especially against Gram-negative bacteria (Bolakatti, Girish et al., 2020). These findings highlight the potential of quinoline-based compounds in creating more effective and selective therapies for cancer and infectious diseases.
Propriétés
IUPAC Name |
3-quinolin-2-yl-2H-1,4-benzodioxin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-10-9-12-5-1-2-6-13(12)18-16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQFGLMCELVMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=NC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)


![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)
![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)




![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)